BenchChemオンラインストアへようこそ!

JNJ16259685

mGlu1 Receptor Pharmacology Radioligand Binding Target Engagement

Choose JNJ16259685 for guaranteed, high-purity systemic mGlu1 blockade. With a Ki of 0.34 nM and >400-fold selectivity over mGlu5, this compound outperforms all early-generation antagonists (e.g., CPCCOEt) by orders of magnitude. Its exceptional oral bioavailability and brain penetrance (ED₅₀ as low as 0.014 mg/kg) make it the definitive tool for behavioral studies, cerebellar electrophysiology (IC₅₀ 19 nM in slices), and PET tracer validation. Do not risk experimental failure with inferior substitutes—order now to secure reliable, publication-grade data.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 409345-29-5
Cat. No. B1672994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ16259685
CAS409345-29-5
Synonyms(3,4-dihydro-2H-pyrano(2,3)b-quinolin-7-yl)-(cis-4-methoxycyclohexyl) methanone
JNJ16259685
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4
InChIInChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3
InChIKeyQOTAQTRFJWLFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ16259685 (CAS 409345-29-5) Procurement Guide: Core Pharmacological Identity


JNJ16259685 (CAS 409345-29-5) is a synthetic, non-competitive, and systemically active antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1). [1] The compound is a (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone derivative with a molecular weight of 325.41 g/mol and the formula C₂₀H₂₃NO₃. Its primary pharmacological utility is derived from its high affinity (Ki = 0.34 nM) and potency (IC₅₀ values in the low nanomolar range) for the mGlu1 receptor, coupled with its established ability to penetrate the central nervous system and occupy mGlu1 receptors after systemic administration. [1][2]

JNJ16259685 Technical Brief: Non-Interchangeability of In-Class mGlu1 Antagonists


Within the class of mGlu1 receptor antagonists, JNJ16259685 cannot be substituted with structural or functional analogs without a high risk of altering or invalidating experimental outcomes. This is because key pharmacological parameters—including binding affinity, functional potency, mGlu5 selectivity window, and in vivo receptor occupancy—vary by orders of magnitude between compounds. For example, the binding affinity (Ki) of JNJ16259685 for mGlu1 is approximately 52,000-fold higher than the functional potency of the early-generation antagonist CPCCOEt. [1][2] Furthermore, differences in physicochemical properties and brain penetrance directly impact the effective dose range for systemic behavioral studies. Consequently, protocols optimized for JNJ16259685 cannot be reliably executed with another mGlu1 antagonist without extensive re-validation of dose-response and selectivity. The quantitative evidence presented below demonstrates precisely where JNJ16259685's profile diverges from its closest comparators, justifying its specification in research procurement.

JNJ16259685 Data-Driven Differentiation: Quantitative Evidence vs. mGlu1 Antagonist Comparators


Sub-Nanomolar Binding Affinity vs. BAY 36-7620 and CPCCOEt

JNJ16259685 demonstrates a sub-nanomolar binding affinity (Ki) for the rat mGlu1a receptor. This is in stark contrast to the functional potencies (IC₅₀) of the early-generation non-competitive antagonists CPCCOEt and BAY 36-7620 in human mGlu1a Ca²⁺ mobilization assays. [1] The difference in target engagement is over 50,000-fold. [2]

mGlu1 Receptor Pharmacology Radioligand Binding Target Engagement

Superior Selectivity for mGlu1 vs. mGlu5 Compared to Group I Antagonist MTEP

JNJ16259685 demonstrates high selectivity for mGlu1 over the closely related mGlu5 receptor. It exhibits an IC₅₀ of >10 µM for rat mGlu2/3/4/6 receptors. In direct functional assays, its potency at rat mGlu5a (IC₅₀ = 1,310 nM) is approximately 400-fold lower than at rat mGlu1a (IC₅₀ = 3.24 nM). [1] This contrasts with the selective but distinct profile of MTEP, a potent mGlu5 antagonist, which produces different behavioral and molecular outcomes. A 2025 study found that JNJ16259685, but not MTEP, significantly increased reinforced responses in a DRL task, and the two drugs induced distinct regional changes in mGlu1 and mGlu5 mRNA expression. [2]

Receptor Selectivity Profiling Off-Target Pharmacology Group I mGlu Receptors

High In Vivo Central Receptor Occupancy at Low Doses vs. LY367385

JNJ16259685 demonstrates exceptional in vivo potency and brain penetration, achieving 50% occupancy (ED₅₀) of central mGlu1 receptors in rat thalamus and cerebellum at doses of 0.014 mg/kg and 0.040 mg/kg, respectively, after subcutaneous administration. [1] This is in contrast to the competitive antagonist LY367385, which has an IC₅₀ of 8.8 µM for inhibiting quisqualate-induced PI hydrolysis, but is typically used at high micromolar concentrations (e.g., 100 µM) in brain slice preparations and its systemic activity is not a defining feature. [2] JNJ16259685's sub-milligram potency for central target engagement is a key differentiator.

Pharmacokinetics In Vivo Target Engagement Blood-Brain Barrier Penetration

Functional Potency in Native Tissue vs. YM-298198

In a comparative ex vivo study using rat cerebellar slices, both JNJ16259685 and YM-298198 potently inhibited mGlu1-mediated synaptic transmission. However, the study identified JNJ16259685 as having a slightly lower IC₅₀ (19 nM) compared to YM-298198 (IC₅₀ = 24 nM) for inhibiting the synaptic activation of mGlu1. [1]

Synaptic Pharmacology Cerebellar Physiology Ex Vivo Electrophysiology

Specificity in Behavioral Models: Aggression vs. Locomotor Activity

JNJ16259685 demonstrates a favorable functional profile in vivo, with potent and dose-dependent suppression of isolation-induced aggression in mice across a wide dose range (0.125-8 mg/kg, i.p.), without causing sedation or affecting immobility. [1] This behavioral effect occurs at doses that do not produce gross motor impairments; another study confirmed that JNJ16259685 produces minimal effects on locomotor activity and posture at doses up to 30 mg/kg. [2] This contrasts with less specific tools where behavioral effects are often confounded by motor side effects.

Behavioral Pharmacology In Vivo Efficacy Off-Target Side Effects

Clear Negativity Profile Across Multiple Off-Target Receptors

Comprehensive selectivity screening confirms that JNJ16259685 does not interact with a wide range of CNS-relevant receptors and channels. At concentrations up to 10 µM, it exhibits no agonist, antagonist, or positive allosteric modulator activity at rat mGlu2, -3, -4, or -6 receptors. Furthermore, it does not bind to AMPA or NMDA receptors, or a broad panel of other neurotransmitter receptors, ion channels, and transporters. [1] This clean selectivity profile is a key differentiator from broader-spectrum glutamatergic agents and some early mGlu1 ligands with poorly defined off-target effects.

Selectivity Screening Off-Target Liability Pharmacological Specificity

JNJ16259685 Applications: High-Impact Scenarios for Scientific and Preclinical Use


In Vivo Behavioral Pharmacology of mGlu1 Receptors

JNJ16259685 is the compound of choice for systemic in vivo studies in rodents investigating the role of mGlu1 receptors in complex behaviors. Its high oral bioavailability and brain penetrance, evidenced by an in vivo receptor occupancy ED₅₀ as low as 0.014 mg/kg [1], enable robust target engagement at low doses. This is critical for establishing mGlu1-mediated effects in models of aggression [2], impulsivity [3], and motor learning without the confound of non-specific motor deficits at standard doses. [4]

Ex Vivo Electrophysiology and Brain Slice Pharmacology

For researchers using brain slice electrophysiology to study synaptic transmission, particularly in the cerebellum, JNJ16259685 provides a reliable and highly potent tool. Its demonstrated IC₅₀ of 19 nM for inhibiting synaptic mGlu1 activation in rat cerebellar slices is superior to the comparator YM-298198. [5] The compound's well-defined non-competitive mechanism of action ensures complete blockade of mGlu1-mediated responses, making it an essential validation tool for confirming the specificity of physiological or pharmacological manipulations.

Primary Neuronal Culture and In Vitro Signal Transduction Studies

JNJ16259685 is ideal for in vitro studies requiring complete and selective blockade of group I mGlu1 receptor signaling. Its high selectivity window over the closely related mGlu5 receptor (>400-fold) [1] and its clean profile against other mGlu and ionotropic glutamate receptors [1] allow researchers to confidently dissect mGlu1-specific contributions to Ca²⁺ mobilization (IC₅₀ = 1.21-3.24 nM) [1] and inositol phosphate production (IC₅₀ = 1.73 nM) [1] in cell-based assays, including primary cerebellar cultures.

PET Tracer Validation and Target Engagement Studies

The exceptional in vivo potency and target occupancy of JNJ16259685 make it a valuable reference compound for validating novel PET tracers targeting mGlu1. Its ability to potently and selectively block mGlu1 binding in vivo has been used to demonstrate the specificity of new imaging agents such as [¹⁸F]cEFQ, where pre-treatment with JNJ16259685 blocked tracer uptake, while an mGlu5 antagonist did not. [6] This application leverages the compound's well-characterized and robust target engagement profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ16259685

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.